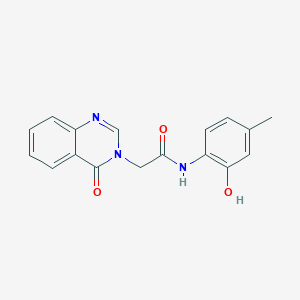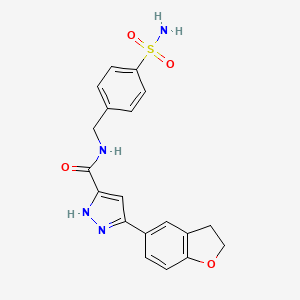![molecular formula C18H16N8O B11005846 4-(5-methyl-1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B11005846.png)
4-(5-methyl-1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-methyl-1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide: , often referred to as MTTB , is a hybrid molecule combining tetrazole and triazole moieties. Let’s break down its structure:
- The tetrazole ring (5-membered) contains a methyl group at position 5.
- The triazole ring (5-membered) is attached to a phenyl group via a 1,2,4-triazolemethyl linker.
Preparation Methods
Synthesis:: The synthesis of MTTB involves several steps:
Modification of Nitro-Triazole: The cyano group of a nitro-triazole starting material undergoes four steps to yield tetrazol-1-ol.
Selective Triazole Oxidation: The triazole ring is selectively oxidized to form 1-hydroxy-triazole, resulting in MTTB.
Industrial Production:: While MTTB is not widely produced industrially, research efforts focus on scalable and efficient synthetic routes.
Chemical Reactions Analysis
MTTB participates in various reactions:
Oxidation: It can undergo oxidation reactions due to the presence of the triazole ring.
Substitution: Substituents on the phenyl group allow for diverse substitution reactions.
Common Reagents: Nitric acid, sulfuric acid, and other oxidizing agents.
Major Products: Nitro-substituted derivatives and other functionalized forms.
Scientific Research Applications
MTTB finds applications in:
Energetic Materials: Due to its high density and endothermic heats of formation, MTTB is explored as a potential secondary explosive.
Medicinal Chemistry: Researchers investigate its biological activities, including anticancer properties.
Materials Science: MTTB contributes to novel materials with tailored properties.
Mechanism of Action
- MTTB’s mechanism involves interactions with molecular targets, possibly affecting cellular processes.
- Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
- MTTB’s uniqueness lies in its hybrid structure, combining tetrazole and triazole motifs.
- Similar Compounds: Other bis-heterocyclic systems like 1,1’-dihydroxy-3,3’-dinitro-bis-1,2,4-triazole and 1,1’-dihydroxy-5,5’-bistetrazole .
Properties
Molecular Formula |
C18H16N8O |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-(5-methyltetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H16N8O/c1-13-22-23-24-26(13)17-8-4-15(5-9-17)18(27)21-16-6-2-14(3-7-16)10-25-12-19-11-20-25/h2-9,11-12H,10H2,1H3,(H,21,27) |
InChI Key |
GNLVEISKRPZTRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11005768.png)
![4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]butanamide](/img/structure/B11005770.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide](/img/structure/B11005786.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B11005798.png)


![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B11005813.png)
![methyl 2-{[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B11005814.png)

![N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B11005818.png)
![N-(1H-imidazol-2-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide](/img/structure/B11005822.png)
![(2S)-2-({2-[3-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-YL]acetyl}amino)-3-phenylpropanoic acid](/img/structure/B11005836.png)
![2-(2-methoxyethyl)-1-oxo-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11005840.png)

